(S)-1-(4-bromophenyl)butylamine is a chiral amine compound characterized by the presence of a bromophenyl group attached to a butylamine moiety. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and synthesis of biologically active molecules. The compound is classified as an arylalkylamine, which are known for their diverse pharmacological activities.
(S)-1-(4-bromophenyl)butylamine can be sourced through various synthetic pathways that involve the reaction of 4-bromobenzaldehyde with butylamine or related amines. It falls under the broader category of substituted phenethylamines, which are often explored for their therapeutic properties. The chirality of the compound is significant, as enantiomers can exhibit different biological activities.
The synthesis of (S)-1-(4-bromophenyl)butylamine typically involves several steps, including:
The synthesis can be optimized using techniques such as microwave-assisted synthesis or solvent-free conditions to improve yields and reduce reaction times .
The molecular formula for (S)-1-(4-bromophenyl)butylamine is C10H14BrN. The compound features a butyl chain linked to a 4-bromophenyl group, with the configuration at the chiral center being (S).
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond angles and distances that are critical for understanding its reactivity and interactions .
(S)-1-(4-bromophenyl)butylamine can undergo various chemical reactions typical of amines:
These reactions are essential for synthesizing more complex molecules in medicinal chemistry .
The mechanism of action for (S)-1-(4-bromophenyl)butylamine in biological systems typically involves interaction with neurotransmitter receptors. As an arylalkylamine, it may modulate neurotransmitter systems such as serotonin or dopamine pathways.
Quantitative data on binding affinities and receptor interactions are crucial for understanding its potential therapeutic uses .
Relevant analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are used to characterize these properties accurately .
(S)-1-(4-bromophenyl)butylamine has several applications in scientific research:
Asymmetric hydrogenation of prochiral enamines stands as the most industrially viable route to (S)-1-(4-bromophenyl)butylamine. Precious metal catalysis utilizing Ru(II)-(S)-BINAP complexes achieves >95% enantiomeric excess (ee) at mild hydrogen pressures (5–50 bar) and ambient-to-moderate temperatures (25–60°C). Critical to success is the substrate engineering: the enamine precursor N-(1-(4-bromophenyl)butylidene)aniline necessitates minimal steric bulk on the imine nitrogen for optimal catalyst-substrate coordination [7] [9].
Transfer hydrogenation offers a pressure-free alternative. Employing cyclopentadienyl-iridium complexes with chiral sulfonamide ligands and formic acid/triethylamine mixtures as hydrogen donors, yields reach 85–92% with 90–94% ee within 6 hours at 40°C. Catalyst loadings as low as 0.5 mol% are feasible, enhancing cost efficiency despite slightly lower enantioselectivity compared to high-pressure hydrogenation [2] [7].
Organocatalytic approaches leverage L-proline-derived catalysts (5–10 mol%) for the asymmetric addition of nitroalkanes to 4-bromobenzaldehyde, followed by reduction. While step-efficient, this route suffers from moderate ee (80–87%) and requires meticulous control of nitroalkane stoichiometry to suppress diarylation byproducts. Solvent optimization (e.g., DMF or DMSO) improves yields to 70–75% but enantiocontrol remains inferior to metal-catalyzed routes [6] [9].
Table 1: Performance Metrics for Asymmetric Catalytic Routes
Method | Catalyst System | Conditions | Yield (%) | ee (%) | Key Limitation |
---|---|---|---|---|---|
Ru-Catalyzed Hydrogenation | Ru/(S)-BINAP | 10 bar H₂, 50°C, 12h | 95 | >99 | High-pressure equipment required |
Ir-Catalyzed Transfer Hyd. | Cp*Ir/(S,S)-TsDPEN | HCO₂H/Et₃N, 40°C, 6h | 90 | 94 | Moderate enantioselectivity |
Organocatalytic Addition | L-Pro-4-Hyp-OH | DMF, RT, 48h | 72 | 85 | Diaryl byproduct formation (~15%) |
The electrophilic 4-bromobenzyl bromide serves as a pivotal precursor for nucleophilic amination. Classical Gabriel synthesis utilizes potassium phthalimide in DMF at 80°C for 4 hours, affording the phthalimide-protected amine in 88% yield. Subsequent hydrazinolysis deprotection (hydrazine hydrate, ethanol, reflux) provides the racemic amine. Critical limitations include racemization risk during harsh deprotection and moderate overall yields (65–70%) [1].
Copper-catalyzed cross-coupling addresses stereospecificity challenges. Employing CuI/L-proline catalyst systems (10 mol%), (S)-sec-butylamine undergoes coupling with 1-bromo-4-iodobenzene in DMSO at 90°C. This yields the chiral amine directly with 82% ee and 75% yield within 24 hours. Key advantages include retention of chirality and avoidance of protecting groups. Optimization studies reveal ligand choice (e.g., N,N-dimethylethylenediamine vs. proline) as critical for suppressing homocoupling byproducts (<5%) [1] [6].
Mitsunobu reactions enable stereospecific conversion of 4-bromocinnamyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine with phthalimide. While stereoinversion is precise (dr >98:2), stoichiometric phosphine oxide waste and high reagent costs limit scalability. Recent adaptations using polymer-supported phosphines show promise for simplified purification, maintaining yields at 70–75% [3].
Table 2: Nucleophilic Amination Routes to (S)-1-(4-Bromophenyl)butylamine
Method | Reagents/Conditions | Yield (%) | ee/dr | Key Advantage |
---|---|---|---|---|
Gabriel Synthesis | K-phthalimide (DMF, 80°C); N₂H₄ (EtOH, reflux) | 70 (rac) | Racemic | Simple, inexpensive reagents |
Cu-Catalyzed Coupling | CuI/L-Proline, (S)-sec-butylamine, DMSO 90°C | 75 | 82% ee | Direct, chirality retention |
Mitsunobu Reaction | DEAD, PPh₃, Phthalimide, THF, 0°C to RT | 73 | dr >98:2 | High stereospecificity |
Microwave (MW)-accelerated asymmetric hydrogenation dramatically reduces reaction times while enhancing enantioselectivity. Utilizing a Ru-XylBINAP catalyst (1 mol%) under MW irradiation (100 W, 80°C), complete hydrogenation of the enamine precursor occurs within 15 minutes versus 12 hours conventionally. Enantiomeric excess improves to 98% (from 95% under thermal conditions) due to suppressed catalyst decomposition pathways and rapid, uniform heating. Optimal solvent systems involve methanol/toluene mixtures (1:1), balancing substrate solubility and catalyst stability [5] [7].
Ultrasound (US)-assisted enzymatic resolution targets racemate resolution efficiency. Candida antarctica lipase B (CALB) immobilized on mesoporous silica, combined with vinyl acetate as acyl donor in tert-butyl methyl ether, achieves 50% conversion (kinetic resolution limit) in under 2 hours with US (40 kHz, 30°C). The unreacted (S)-amine is recovered with 99% ee. Cavitation effects enhance enzyme-substrate diffusion, increasing reaction rates 5-fold versus silent conditions. However, enzyme denaturation risks above 40°C necessitate precise temperature control [5] [9].
Hybrid MW/US deprotection sequences enhance efficiency in protecting group strategies. MW-assisted phthalimide cleavage (hydrazine hydrate/ethanol, 100 W, 100°C, 5 min) followed by US-assisted crystallization (hexane, 28 kHz, 0°C, 30 min) delivers optically pure (S)-amine (99.5% ee) in 85% overall yield from the intermediate. Energy input optimizes phase transfer during crystallization, minimizing residual solvent inclusion (<0.1%) [5].
Shvo’s catalyst/CALB synergism enables near-quantitative yields of the (S)-amide precursor. Ruthenium complex 4 (1.25 mol%) racemizes the substrate in situ, while CALB (10 mg/mmol) selectively acylates the (S)-enantiomer using ethyl methoxyacetate as the acyl donor. Key innovations include stepwise acyl donor addition (1.0 equiv initial, 0.5 equiv at 24h) to suppress background acylation and toluene solvent systems containing sodium carbonate (20 mg/mmol) at 85°C. This achieves 95% yield and 98% ee in the amide product within 48 hours. Subsequent mild hydrolysis (HCl/THF/water) liberates the (S)-amine without racemization [9].
Racemization suppression is managed via hydrogen donors (e.g., 2,4-dimethyl-3-pentanol). This additive minimizes Ru-catalyzed reduction of the imine intermediate (a major byproduct pathway), reducing side products from >15% to <3%. Optimal donor concentration is 2.5 equiv relative to ruthenium catalyst [9].
Large-scale adaptations (50 mmol+) utilize lower catalyst loadings (1 mol% Ru, 5 mg CALB/mmol) with concentrated reaction mixtures (0.5 M). Ethyl methoxyacetate proves superior to isopropyl acetate, enabling faster acylation kinetics. Process intensification reduces volumetric throughput by 40% while maintaining ee >96% and yields >90%, confirmed by high-performance liquid chromatography (HPLC) monitoring [2] [9].
Table 3: Dynamic Kinetic Resolution Optimization Parameters
Parameter | Standard DKR | Optimized Large-Scale DKR | Impact |
---|---|---|---|
Ru Catalyst Loading | 4 mol% | 1.25 mol% | Cost reduction |
CALB Loading | 20 mg/mmol | 10 mg/mmol | Enzyme cost reduction |
Acyl Donor | Isopropyl acetate (6.8 eq) | Ethyl methoxyacetate (1.5 eq) | Reduced equivalents, higher selectivity |
Concentration | 0.06 M | 0.5 M | 8-fold volume reduction |
Additive | None | 2,4-dimethyl-3-pentanol (2.5 eq) | Suppresses imine reduction byproduct |
Yield/ee | 90%/98% | 95%/98% | Enhanced efficiency |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2